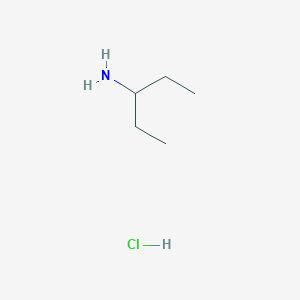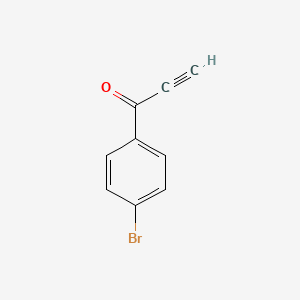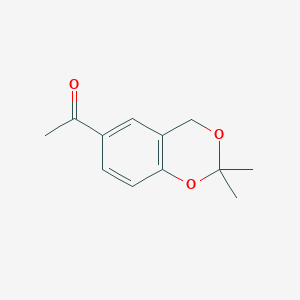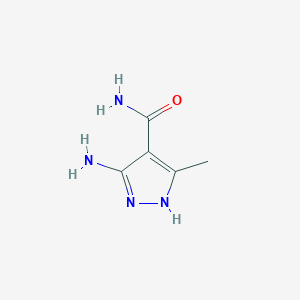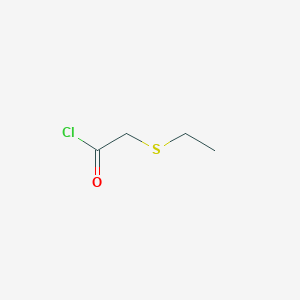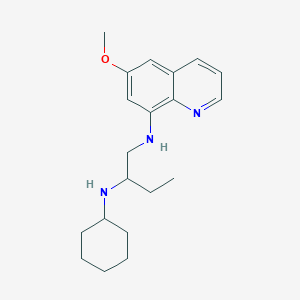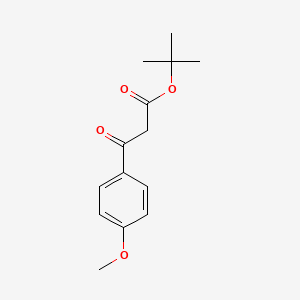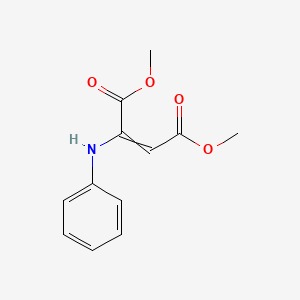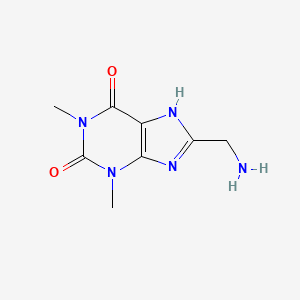
8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione
Overview
Description
8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione, also known as Theophylline, is a xanthine derivative that has been extensively studied for its biochemical and physiological effects. Theophylline is a bronchodilator drug that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has also been found to have a number of other therapeutic applications, including as an adjuvant in cancer therapy and as a cognitive enhancer.
Mechanism of Action
8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione works by inhibiting the enzyme phosphodiesterase (PDE), which is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound increases the levels of cAMP in the body, which helps to relax the smooth muscles in the airways and improve breathing. This compound also has anti-inflammatory effects, which help to reduce the inflammation in the airways and improve respiratory function.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. This compound increases the levels of cAMP in the body, which helps to relax the smooth muscles in the airways and improve breathing. This compound also has anti-inflammatory effects, which help to reduce the inflammation in the airways and improve respiratory function. In addition to its respiratory effects, this compound has also been found to have a number of other physiological effects, including as a diuretic and as a cardiac stimulant.
Advantages and Limitations for Lab Experiments
8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Another advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the effects of cAMP on cellular processes. However, one limitation is that this compound has a relatively narrow therapeutic window, which means that it can be toxic at high concentrations. Another limitation is that this compound has a number of off-target effects, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione. One direction is to further explore its therapeutic applications in respiratory diseases such as asthma and COPD. Another direction is to investigate its potential as an adjuvant in cancer therapy. Additionally, there is growing interest in the use of this compound as a cognitive enhancer, and further research in this area could yield important insights into the mechanisms of cognitive function. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly with respect to its off-target effects and potential toxicity.
Scientific Research Applications
8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione has been extensively studied for its therapeutic applications in respiratory diseases such as asthma and COPD. This compound has been found to have bronchodilator effects, which help to relax the smooth muscles in the airways and improve breathing. This compound has also been found to have anti-inflammatory effects, which help to reduce the inflammation in the airways and improve respiratory function. In addition to its respiratory applications, this compound has also been found to have a number of other therapeutic applications, including as an adjuvant in cancer therapy and as a cognitive enhancer.
properties
IUPAC Name |
8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-12-6-5(10-4(3-9)11-6)7(14)13(2)8(12)15/h3,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLYQLPLUFLBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276899 | |
| Record name | 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5426-57-3 | |
| Record name | 8-(Aminomethyl)-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5426-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 14291 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



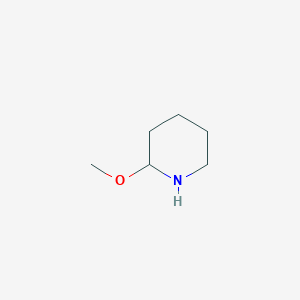
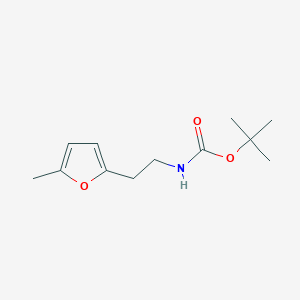
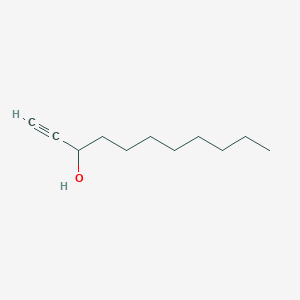
![Ethanol, 2-[2-[2-[(6-mercaptohexyl)oxy]ethoxy]ethoxy]-](/img/structure/B3191345.png)
